methyl 8-methyl-4-{[3-(methylsulfanyl)phenyl]amino}quinoline-2-carboxylate
Description
Methyl 8-methyl-4-{[3-(methylsulfanyl)phenyl]amino}quinoline-2-carboxylate is a quinoline derivative featuring a methyl group at position 8, a methyl ester at position 2, and a 3-(methylsulfanyl)phenylamino substituent at position 4 (Figure 1). The quinoline core is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antitubercular properties .
Properties
IUPAC Name |
methyl 8-methyl-4-(3-methylsulfanylanilino)quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-12-6-4-9-15-16(11-17(19(22)23-2)21-18(12)15)20-13-7-5-8-14(10-13)24-3/h4-11H,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLKZHFSXSKCGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC(=CC=C3)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 8-methyl-4-{[3-(methylsulfanyl)phenyl]amino}quinoline-2-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with a nucleophile.
Attachment of the Pyridinyl Group: The pyridinyl group is attached via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a pyridinyl boronic acid with a halogenated triazole intermediate.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial production methods for this compound may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-N-propyl-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methoxyphenyl)-N-propyl-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate various biological pathways and interactions.
Medicine: The compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 8-methyl-4-{[3-(methylsulfanyl)phenyl]amino}quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound may interact with cellular signaling pathways, affecting gene expression and cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The compound’s structural analogs differ primarily in substituent patterns, which critically influence physicochemical properties and bioactivity. Key comparisons include:
A. 2-(4-Methylphenyl)-2-oxoethyl 8-methyl-2-(4′-methyl-4-biphenylyl)-4-quinolinecarboxylate
- Substituents :
- Position 2: 4′-Methylbiphenylyl group (bulky aromatic).
- Position 4: 2-(4-methylphenyl)-2-oxoethyl ester.
- The 2-oxoethyl ester at position 4 introduces a ketone functionality, which may alter metabolic stability compared to the methyl ester in the target compound.
B. 4-(1-(3-Methoxybenzyl)-1H-indol-5-yl-amino)-6-amino-7-(tetrahydrofuran-3-yl-oxy)quinoline-3-carbonitrile
- Substituents: Position 4: Indole-amino group with a methoxybenzyl side chain. Position 7: Tetrahydrofuran-3-yl-oxy group.
- Comparison: The indole and tetrahydrofuran moieties introduce heterocyclic diversity, likely enhancing selectivity for kinase targets (e.g., in anticancer applications). The amino groups at positions 4 and 6 may facilitate hydrogen bonding, contrasting with the methylsulfanylphenylamino group in the target compound, which prioritizes hydrophobic interactions.
C. 4-(Adamantan-1-yl)-2-(4-fluorophenyl)quinoline-3-carboxylic Acid
- Substituents :
- Position 4: Bulky adamantyl group.
- Position 2: 4-Fluorophenyl.
- The fluorophenyl group at position 2 introduces electronegativity, contrasting with the methyl ester in the target compound, which is electron-donating.
D. (E)-1-[2-(Methylsulfanyl)phenyl]-2-({(E)-2-[2-(methylsulfanyl)phenyl]hydrazinylidene}(nitro)methyl)diazabicyclo[2.2.2]octane
- Substituents :
- Two methylsulfanylphenyl groups and a nitro moiety.
- Comparison: Shared methylsulfanyl groups suggest similar sulfur-mediated interactions (e.g., C–H···S contacts). However, the diazabicyclo scaffold differs entirely from quinoline, limiting direct structural comparison. Nitro groups may confer redox activity absent in the target compound.
Biological Activity
Methyl 8-methyl-4-{[3-(methylsulfanyl)phenyl]amino}quinoline-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C17H18N2O2S
- Molecular Weight : 318.40 g/mol
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cyclooxygenase (COX) : Similar quinoline derivatives have shown selective inhibition of COX-2, a key enzyme in the inflammatory process, suggesting that this compound could possess similar properties .
- Anticancer Activity : Compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and T47D), indicating potential for further investigation into this compound's anticancer properties .
Anti-inflammatory Effects
In vitro studies have indicated that this compound may inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, which is a hallmark of inflammation. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) has been observed in related quinoline derivatives, suggesting a potential pathway for this compound as well .
Anticancer Potential
The compound's structural features align with those found in other quinoline derivatives that have demonstrated cytotoxicity against cancer cells. For instance, derivatives with methylsulfanyl groups have been reported to show enhanced activity against breast cancer cell lines due to increased lipophilicity, which improves cellular uptake and bioavailability .
Study 1: COX Inhibition
A study on novel triazole-quinoline derivatives highlighted their selective COX-2 inhibitory activity with IC50 values ranging from 0.063 to 0.090 µM, indicating potent anti-inflammatory effects. This suggests that this compound may similarly inhibit COX enzymes, contributing to its anti-inflammatory potential .
Study 2: Cytotoxicity Assessment
In a comparative analysis, quinoline derivatives were tested against MCF-7 cells, revealing significant cytotoxicity. Compounds with enhanced lipophilic properties exhibited increased efficacy. This compound's structure may confer similar advantages, warranting further investigation into its anticancer properties .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Target Cell Line |
|---|---|---|---|
| Triazole-Q1 | COX-2 Inhibitor | 0.063 | N/A |
| Triazole-Q2 | COX-2 Inhibitor | 0.090 | N/A |
| Quinoline-Q1 | Cytotoxicity | N/A | MCF-7 |
| Quinoline-Q2 | Cytotoxicity | N/A | T47D |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
